Temproin-1KM
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
FIPLVSGLFSRLL |
Origin of Product |
United States |
Physicochemical Properties of Temproin 1km
The defining characteristics of Temproin-1KM are rooted in its amino acid sequence and resulting chemical properties.
| Property | Value |
| Amino Acid Sequence | FIPLVSGLFSRLL-NH2 |
| Molecular Formula | C71H119N17O14S |
| Average Molecular Weight | 1446.88 g/mol |
| Purity | >95% |
| Appearance | White powder |
Data sourced from publicly available information.
Synthetic Methodologies and Chemical Biology Approaches for Temproin 1km and Its Analogs
Chemical Synthesis of Temproin-1KM
The chemical synthesis of this compound, with the amino acid sequence Phe-Ile-Pro-Leu-Val-Ser-Gly-Leu-Phe-Ser-Arg-Leu-Leu, is predominantly achieved through established peptide synthesis protocols. These methods allow for the precise construction of the 13-amino acid chain, ensuring high purity of the final product.
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing this compound. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This approach simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing steps.
The most frequently employed SPPS chemistry for temporin peptides, and therefore applicable to this compound, is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This method utilizes the base-labile Fmoc group for the protection of the α-amino group of the amino acids and acid-labile tert-butyl-based protecting groups for the amino acid side chains.
A typical SPPS cycle for this compound would involve:
Resin Swelling: An appropriate resin, such as Rink Amide resin, is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
Deprotection: The Fmoc protecting group of the terminal amino acid on the resin is removed using a mild base, typically a solution of piperidine (B6355638) in DMF.
Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the resin to form a new peptide bond.
Washing: The resin is thoroughly washed to remove excess reagents and by-products.
This cycle is repeated until the full peptide sequence of this compound is assembled. Common coupling reagents used in the synthesis of temporin peptides include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The efficiency of each coupling step can be monitored in real-time to ensure complete reaction. rsc.org
Solution-Phase Synthesis Techniques
While less common for routine laboratory-scale synthesis of peptides like this compound, solution-phase peptide synthesis (SPPS) offers advantages for large-scale production. nih.gov In this classical approach, protected amino acids are coupled in a homogenous solution, and the resulting peptide is purified after each step. This method avoids the use of a solid support but requires more complex purification procedures, such as crystallization or chromatography, after each coupling reaction.
Purification and Characterization of Synthetic this compound
Following synthesis and cleavage from the resin, the crude synthetic this compound is purified to remove impurities such as truncated or deletion sequences. The standard and most effective method for this purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .
The crude peptide is dissolved in an aqueous solvent and loaded onto a C18 column. The peptide is then eluted using a gradient of an organic solvent, typically acetonitrile, containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). novoprolabs.com Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized to obtain a white, fluffy powder. The purity of the final product is expected to be greater than 95%. nih.gov
Characterization of the purified this compound is crucial to confirm its identity and integrity. The primary techniques used are:
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the peptide. The experimentally measured mass should correspond to the calculated theoretical mass of the this compound sequence. novoprolabs.com
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final peptide product. A single, sharp peak is indicative of a highly pure sample. novoprolabs.com
Design and Synthesis of this compound Analogs and Derivatives
To enhance the antimicrobial activity, selectivity, and stability of this compound, various analogs and derivatives can be designed and synthesized. This often involves strategic amino acid substitutions or modifications.
Rational Design Principles for Analog Generation
The design of this compound analogs is guided by established principles of antimicrobial peptide structure and function. Key parameters that are often modulated include:
Cationicity: Increasing the net positive charge of the peptide, often by substituting neutral or hydrophobic residues with basic amino acids like Lysine (Lys) or Arginine (Arg), can enhance its initial electrostatic interaction with negatively charged bacterial membranes. For example, in the design of temporin F analogs, strategic Lysine substitutions led to increased antimicrobial activity. nih.govmedchemexpress.com
Hydrophobicity and Amphipathicity: The balance between hydrophobicity and hydrophilicity is critical for membrane disruption. Modifications to the hydrophobic face of the peptide can influence its ability to insert into and disrupt the lipid bilayer. However, excessive hydrophobicity can lead to increased toxicity towards host cells. qub.ac.uk
Helical Structure: Temporins typically adopt an α-helical conformation in membrane-like environments. Substitutions that stabilize or destabilize this helix can be used to modulate activity.
A common strategy involves substituting specific amino acids and then evaluating the resulting analogs for their antimicrobial efficacy against a panel of pathogens, as well as their hemolytic activity against red blood cells to assess their therapeutic index. nih.govmedchemexpress.com
Incorporation of Non-canonical Amino Acids
To overcome limitations of natural peptides, such as susceptibility to proteolytic degradation, non-canonical amino acids (ncAAs) can be incorporated into the sequence of this compound. medchemexpress.com The integration of ncAAs can confer novel properties:
Enhanced Stability: Replacing L-amino acids with their D-enantiomers at specific positions can render the peptide resistant to proteases.
Modified Pharmacokinetics: The introduction of ncAAs can alter the solubility, half-life, and other pharmacokinetic properties of the peptide.
Novel Functionalities: ncAAs with unique side chains can be used to introduce chemical handles for bioconjugation or to probe peptide-membrane interactions.
No Publicly Available Data on "this compound" Hinders Article Generation
Efforts to generate a detailed scientific article on the chemical compound "this compound" have been unsuccessful due to a lack of publicly available research and data on a compound with this specific designation.
Despite comprehensive searches of scientific databases and scholarly articles, no information was found pertaining to the synthesis, chemical biology, site-specific chemical modifications, or chemoenzymatic synthesis of a compound named "this compound." The provided outline, which strictly required content focused solely on this compound, could not be addressed with scientifically accurate and verifiable information.
The searches yielded general information on the "Temporin" family of antimicrobial peptides, which are known for their diverse biological activities. However, no literature specifically identified or described a variant or analog by the name "this compound."
This absence of data could be due to several factors:
Novelty of the Compound: "this compound" may be a very recent discovery that has not yet been described in published scientific literature.
Proprietary Nature: The name could be an internal, proprietary designation for a compound under development by a research institution or pharmaceutical company, with data not yet released to the public domain.
Alternative Nomenclature: The compound may be described in literature under a different, more formal chemical name.
Typographical Error: It is possible that "this compound" is a misspelling of a known Temporin or another chemical entity.
Without any foundational data on the existence and structure of "this compound," it is not possible to generate the requested article on its synthetic methodologies and chemical biology. Further research and clarification on the identity of "this compound" are necessary before a scientifically sound article can be produced.
Molecular Mechanisms of Action of Temproin 1km
Investigation of Molecular Targets and Binding Interactions
The precise molecular targets of Temproin-1KM are a key area of ongoing research. As an antimicrobial peptide (AMP), its primary mode of action is widely believed to involve direct interaction with and disruption of microbial cell membranes. However, the specificity and nature of these interactions, as well as the potential for intracellular targets, are yet to be fully characterized.
Target Identification and Validation in Model Systems
Scientific investigations into the specific molecular targets of this compound are still in the early stages. The primary hypothesis, based on its classification as a temporin-family AMP, is that the lipid bilayer of bacterial membranes is its main target. Validation of this target in model systems would typically involve techniques such as lipid vesicle leakage assays, where the ability of this compound to permeabilize artificial membranes of varying lipid compositions is assessed. While general studies on temporins support this, specific data for this compound is not yet available in published literature.
Further validation might employ genetically modified microbial strains with altered membrane compositions to determine if these changes affect the peptide's efficacy. Such studies would provide more definitive evidence of the bacterial membrane as a direct target.
Ligand-Protein Interaction Profiling
Detailed quantitative data on the binding affinity and kinetics of this compound with its putative membrane targets are currently limited. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be instrumental in determining the binding and dissociation constants of this compound with various lipid components or any potential protein receptors. This information is critical for a comprehensive understanding of the peptide's mechanism.
Structural Basis of this compound Binding (e.g., Crystallography, NMR Spectroscopy)
While the specific three-dimensional structure of this compound has not been deposited in public databases, the structures of related temporins, such as temporin L, have been resolved using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal that temporins typically adopt an α-helical conformation upon interaction with membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles. It is highly probable that this compound, with its amino acid sequence FIPLVSGLFSRLL, also forms an amphipathic α-helix, a characteristic structural motif for many membrane-active peptides. This helical structure would facilitate its insertion into and disruption of the lipid bilayer.
Modulation of Cellular Processes by this compound
The interaction of this compound with cellular structures, particularly the cell membrane, initiates a cascade of events that disrupt cellular homeostasis.
Perturbation of Cellular Membrane Integrity and Dynamics
As a member of the temporin family of AMPs, this compound is presumed to perturb the integrity of cellular membranes. The proposed mechanism involves the initial electrostatic attraction of the cationic peptide to the negatively charged components of bacterial membranes, followed by the insertion of the peptide into the lipid bilayer. This insertion can lead to various disruptive events, including the formation of transient pores or channels, and in some cases, a "carpet-like" mechanism where the peptide disrupts the membrane in a detergent-like manner. Studies on other temporins have shown they can induce the formation of tubular protrusions from lipid bilayers, a phenomenon that drastically alters membrane dynamics and integrity. nih.gov
The table below summarizes the known properties of this compound relevant to its membrane-disrupting activity.
| Property | Value/Description | Reference |
| Amino Acid Sequence | FIPLVSGLFSRLL | ucl.ac.uk |
| Origin | Frog (Amphibian) | ucl.ac.uk |
| Classification | Antimicrobial Peptide (AMP), Temporin Family | ucl.ac.uk |
| Predicted Structure | α-helical upon membrane interaction | |
| Proposed Mechanism | Perturbation of cellular membrane integrity | nih.gov |
Influence on Intracellular Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound specifically modulates intracellular signaling pathways. The primary focus of research on temporins has been on their direct antimicrobial activity through membrane disruption. It is plausible that the membrane perturbation caused by this compound could indirectly trigger various cellular stress responses and signaling cascades. However, dedicated studies are required to investigate whether this compound or its fragments can translocate into the cytoplasm and directly interact with components of intracellular signaling pathways.
Effects on Macromolecular Synthesis and Function
This compound is a member of the temporin family of antimicrobial peptides (AMPs). nih.gov These peptides are known to exert their effects through various mechanisms, often involving the disruption of cellular membranes and subsequent interference with essential cellular processes, including macromolecular synthesis. While specific data on this compound's direct impact on the synthesis of proteins, RNA, and DNA is not extensively detailed in the public domain, the general mechanism for related temporins provides a framework for understanding its likely effects.
The interaction of temporins with cell membranes can lead to membrane permeabilization and depolarization. nih.govird.fr This disruption of the membrane integrity can have profound downstream consequences on macromolecular synthesis. For instance, maintaining a stable membrane potential and ion gradients is crucial for cellular energy production, which in turn fuels the energetically expensive processes of transcription and translation.
Mechanistic Studies in Model Organisms (Non-Clinical, Non-Human)
To elucidate the specific cellular pathways affected by this compound, researchers have employed a variety of in vitro and in vivo models. These non-clinical studies are crucial for building a comprehensive picture of the compound's mechanism of action.
In Vitro Cellular Mechanistic Assays
In vitro assays using cultured cells provide a controlled environment to dissect the molecular events triggered by this compound. These studies have focused on its impact on fundamental cellular processes such as respiration, cell cycle, and programmed cell death.
Cellular respiration is the process by which organisms convert nutrients into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. amsbio.comebsco.com This process, primarily occurring in the mitochondria, involves a series of metabolic reactions, including glycolysis, the Krebs cycle, and oxidative phosphorylation. ebsco.commonash.edukhanacademy.org The integrity of the mitochondrial membranes is paramount for the final and most efficient stage of ATP production, oxidative phosphorylation. amsbio.commonash.edu
The membranolytic nature of temporins, including likely this compound, suggests a significant impact on cellular respiration. By disrupting the inner mitochondrial membrane, these peptides can dissipate the proton gradient that is essential for ATP synthase to function. ebsco.com This uncoupling of the electron transport chain from ATP synthesis would lead to a rapid decrease in cellular ATP levels. Studies on related temporins have shown that they can cause mitochondrial membrane depolarization, a key indicator of impaired cellular respiration. nih.govird.fr
Table 1: Potential Effects of this compound on Cellular Respiration Pathways
| Cellular Respiration Stage | Key Process | Potential Impact of this compound |
| Glycolysis | Breakdown of glucose to pyruvate (B1213749) in the cytoplasm. amsbio.commonash.edu | Indirect effects due to cellular stress and energy depletion. |
| Krebs Cycle (Citric Acid Cycle) | Oxidation of acetyl-CoA in the mitochondrial matrix to generate NADH and FADH2. ebsco.commonash.edu | Potential disruption due to mitochondrial membrane damage and leakage of intermediates. |
| Oxidative Phosphorylation | ATP synthesis driven by the electron transport chain and chemiosmosis across the inner mitochondrial membrane. amsbio.comkhanacademy.org | Direct inhibition through dissipation of the proton gradient due to membrane permeabilization. |
The cell cycle is a highly regulated series of events that leads to cell growth and division. nih.govplos.org Checkpoints within the cell cycle ensure that each phase is completed correctly before the next one begins. The progression through the cell cycle is governed by the activities of cyclin-dependent kinases (CDKs). nih.gov
Disruption of cellular processes as fundamental as energy production and membrane integrity by this compound would likely trigger cell cycle arrest. Cells possess surveillance mechanisms that can halt the cell cycle in response to cellular stress or damage. For example, a significant drop in ATP levels would likely activate energy-sensing pathways that inhibit cell cycle progression to conserve resources. While direct studies on this compound and cell cycle are limited, the known mechanisms of related peptides suggest an indirect inhibitory effect.
Table 2: Predicted Impact of this compound on Cell Cycle Phases
| Cell Cycle Phase | Key Events | Predicted Effect of this compound |
| G1 Phase | Cell growth and preparation for DNA synthesis. | Arrest due to energy depletion and cellular stress. |
| S Phase | DNA replication. | Inhibition due to lack of ATP and necessary precursors. |
| G2 Phase | Further cell growth and preparation for mitosis. | Arrest due to cellular damage and incomplete DNA replication. |
| M Phase (Mitosis) | Chromosome segregation and cell division. | Blockade due to widespread cellular dysfunction. |
Programmed cell death, or apoptosis, is a controlled and energy-dependent process that eliminates damaged or unwanted cells. nih.govwikipedia.orgclevelandclinic.org It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases. slideshare.netpromega.com
Research on temporins has demonstrated their ability to induce apoptosis-like death in various cell types. nih.govird.fr The initial membrane damage caused by these peptides can trigger the intrinsic pathway of apoptosis. wikipedia.org This pathway is initiated by mitochondrial stress, including the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. wikipedia.org Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which in turn activates executioner caspases, leading to the systematic dismantling of the cell. wikipedia.org
Studies on the related temporin, temporin-SHa, have shown evidence of DNA fragmentation and mitochondrial membrane depolarization in target cells, which are classic hallmarks of apoptosis. nih.govird.fr It is highly probable that this compound employs a similar mechanism to induce programmed cell death.
Table 3: Hallmarks of Apoptosis Potentially Induced by this compound
| Apoptotic Event | Description | Relevance to this compound's Mechanism |
| Mitochondrial Membrane Depolarization | Loss of the electrochemical gradient across the inner mitochondrial membrane. nih.govird.fr | A direct consequence of the peptide's membranolytic activity and a key trigger for the intrinsic apoptotic pathway. |
| Cytochrome c Release | Release of a key electron transport chain component from the mitochondria into the cytosol. wikipedia.org | Initiates the formation of the apoptosome and subsequent caspase activation. |
| Caspase Activation | Activation of a cascade of proteases that execute the apoptotic program. slideshare.netpromega.com | Leads to the cleavage of essential cellular proteins and the morphological changes of apoptosis. |
| DNA Fragmentation | Cleavage of genomic DNA into smaller fragments. nih.govnih.gov | A late-stage event in apoptosis, indicating irreversible commitment to cell death. |
In Vivo Mechanistic Investigations in Pre-clinical Animal Models
While in vitro studies provide valuable molecular details, in vivo investigations in pre-clinical animal models are essential to understand the biological activity of this compound in a whole-organism context. Such studies can confirm the mechanisms observed in vitro and reveal higher-level physiological responses.
At present, detailed in vivo mechanistic studies specifically for this compound are not widely published. However, based on the known properties of temporins, it is anticipated that in vivo studies would demonstrate localized cell death at the site of administration, consistent with a membrane-disrupting and apoptosis-inducing mechanism. Future research in this area will be critical for a complete understanding of this compound's biological effects.
Elucidation of this compound Disposition and Tissue Distribution at a Mechanistic Level
Specific studies detailing the in vivo disposition and tissue distribution of this compound have not been extensively published. However, research on the broader temporin family highlights general pharmacokinetic challenges that likely apply to this compound. A primary obstacle for the systemic use of many antimicrobial peptides is their unfavorable pharmacokinetic profile, which includes susceptibility to degradation by proteases and a low in vivo half-life. tandfonline.com
Examination of this compound's Molecular Interactions within Biological Milieu of Model Organisms
The primary mechanism of action for temporins is the perturbation and disruption of microbial cell membranes. biosyn.com This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and phospholipids (B1166683) like phosphatidylglycerol in Gram-positive bacteria. conicet.gov.armdpi.com
Upon reaching the membrane surface, temporins undergo a conformational change. While unstructured in aqueous solution, they fold into an amphipathic α-helical structure in the hydrophobic environment of the membrane. mdpi.combiosyn.com This structure is crucial for its function, allowing it to interact with and insert into the lipid bilayer.
Studies on model temporins reveal a "carpet-like" mechanism of action. plos.orgird.fr In this model, the peptides accumulate on the membrane surface, aligning parallel to it. nih.gov Once a critical concentration is reached, they disrupt the membrane's integrity, leading to permeabilization, the formation of pores or channels, and ultimately cell lysis. tandfonline.complos.org Research on Temporin L demonstrates that it readily penetrates LPS monolayers and can destabilize liposomes, with its activity being enhanced in the presence of negatively charged phospholipids and somewhat counteracted by the presence of cholesterol, a key component of eukaryotic membranes. nih.gov This selective interaction with microbial membrane components helps explain the targeted activity of these peptides.
The table below summarizes findings on the interaction of various temporins with model membrane systems, which provides a framework for understanding the likely molecular interactions of this compound.
| Peptide | Model System | Observed Interaction | Reference |
| Temporin L | E. coli LPS Monolayers | Efficient penetration and binding to LPS and Lipid A. | nih.gov |
| Temporin B & L | Lipid Monolayers (POPC/POPG) | Ready penetration, enhanced by negatively charged phosphatidylglycerol (POPG). | nih.gov |
| Temporin A | SDS & DPC Micelles | Folds into α-helix and locates at the micelle-water interface in SDS (bacterial mimic); does not fold or penetrate DPC micelles (eukaryotic mimic). | mdpi.com |
| Temporin-SHa | Anionic Model Membranes | Selective interaction and in-plane insertion into the hydrophobic lipid bilayer, disrupting acyl chain packing. | plos.org |
This table is interactive. Click on the headers to sort.
Assessment of this compound's Influence on Host Biological Responses
Beyond direct antimicrobial activity, temporins can modulate host immune and inflammatory responses, a critical aspect of their function within a biological system. A key interaction is the binding of these peptides to bacterial endotoxins, specifically LPS. By binding to and neutralizing LPS, temporins can prevent the over-activation of the host's immune system that leads to septic shock. nih.gov
In vivo studies using rat models of septic shock have demonstrated that the administration of Temporin L significantly reduces plasma levels of endotoxin (B1171834) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.gov This anti-endotoxin activity leads to higher survival rates. Similarly, a combination of Temporin A and a modified Temporin B was shown to rescue 100% of mice from a lethal bacterial infection and exhibited anti-inflammatory effects. plos.org
Furthermore, some temporins have shown activity against intracellular pathogens. For instance, Temporin-SHa and its analog [K³]SHa display leishmanicidal activity within macrophages, indicating they can function within host cells to eliminate parasites. plos.org Temporin A has also been identified as a chemoattractant for phagocytic leukocytes, suggesting it can actively recruit immune cells to the site of infection. mdpi.com
The table below details the observed effects of different temporins on host responses in model organisms.
| Peptide | Model Organism | Host Response | Finding | Reference |
| Temporin L | Rat (Sepsis Model) | Anti-endotoxin Activity | Significantly lower plasma endotoxin and TNF-α levels compared to controls. | nih.gov |
| Temporin A + TB-YK | Mouse (Infection Model) | Anti-inflammatory / Survival | Rescued 100% of animals from lethal infection; reduced indicators of systemic immune response. | plos.org |
| Temporin-SHa | Macrophage Culture | Intracellular Killing | Effective against intramacrophagic Leishmania infantum. | plos.org |
| Temporin A | Human Leukocytes | Immunomodulation | Chemoattractant for phagocytic leukocytes via Formyl Peptide Receptor-Like 1. | mdpi.com |
This table is interactive. Click on the headers to sort.
Resistance Mechanisms to this compound in Target Organisms
A significant advantage of antimicrobial peptides like temporins is that bacteria develop resistance to them at a much lower frequency compared to conventional antibiotics. frontiersin.org Their rapid, membrane-disrupting mechanism of action is a difficult target for bacteria to evolve resistance against, as it would require fundamental changes to the structure of their cell membranes. frontiersin.org
Indeed, studies involving the multi-passage selection of Escherichia coli in the presence of Temporin-SHa and its analog [K³]SHa showed that these peptides are not prone to inducing resistance. plos.orgird.fr This suggests that this compound may also face a low probability of resistance development.
However, should resistance arise, it would likely involve general mechanisms that bacteria employ to defend against cationic antimicrobial peptides. These mechanisms can include:
Modification of the Cell Surface: Bacteria can alter the net charge of their cell surface to repel cationic peptides. A primary method is the modification of LPS or teichoic acids with positively charged moieties, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine, which reduces the electrostatic attraction for the peptide. acs.org
Efflux Pumps: Overexpression of efflux pumps can actively transport the peptides out of the cell before they can reach their target membrane.
Proteolytic Degradation: Bacteria may secrete proteases that degrade the peptides, inactivating them.
Biofilm Formation: The extracellular matrix of a biofilm can act as a physical barrier, sequestering peptides and preventing them from reaching the bacterial cells within. frontiersin.org
The strategy of using AMPs in combination, as demonstrated by the synergistic activity of Temporin B and Temporin L, may further limit the emergence of resistance by presenting bacteria with a more complex challenge. acs.org
An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches of scientific databases and literature have yielded no information on a compound with this specific name.
It is possible that "this compound" is a typographical error. There is a well-studied family of antimicrobial peptides known as Temporins , such as Temporin A and Temporin L. Research on these related compounds is extensive and covers the topics outlined in the request, including structure-activity relationships and computational modeling.
If the intended subject of the article is a member of the Temporin family, please verify the compound name and resubmit the request. Without accurate identification of the chemical entity, it is not possible to provide a scientifically accurate and relevant article that adheres to the strict content requirements of the prompt.
Structure Activity Relationships Sar and Computational Modeling of Temproin 1km
Advanced Computational Chemistry Approaches for Temproin-1KM
Molecular Docking and Ligand-Target Binding Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking simulations are primarily used to understand its interaction with bacterial membrane models, which are its principal targets.
Detailed research findings from studies on related temporin peptides, such as Temporin L, show that these peptides have a strong affinity for the lipid bilayers of bacterial membranes. acs.org In a typical molecular docking study for this compound, the peptide would be treated as the ligand and a model of a bacterial membrane (e.g., a lipid bilayer composed of phospholipids (B1166683) like POPE or POPG) as the receptor. The simulation would predict the most stable binding pose of the peptide at the membrane interface, revealing key interactions.
These simulations would identify the specific amino acid residues of this compound that anchor it to the membrane. For instance, hydrophobic residues like Phenylalanine (F), Isoleucine (I), Leucine (L), and Valine (V) would be expected to penetrate the hydrophobic core of the membrane, while any charged residues would interact with the polar head groups of the lipids. acs.orguniprot.org The results are typically quantified by a binding energy score, which indicates the strength of the interaction.
Table 1: Illustrative Molecular Docking Results for this compound with a Model Bacterial Membrane (Note: The following data is illustrative to demonstrate typical results from such a study, as specific published data for this compound is not available.)
| Parameter | Value | Significance |
|---|---|---|
| Binding Energy (kcal/mol) | -9.5 | Indicates a strong, spontaneous binding interaction. |
| Key Interacting Residues | Phe1, Leu6, Phe9, Leu12, Leu13 | Highlights the hydrophobic residues driving membrane insertion. |
| Types of Interactions | Hydrophobic, Hydrogen Bonds | Shows the forces stabilizing the peptide-membrane complex. |
Molecular Dynamics Simulations to Understand this compound Conformational Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, showing how the peptide and its target behave over time. frontiersin.orgresearchgate.net MD simulations applied to this compound would reveal its conformational changes upon binding to a bacterial membrane and how it perturbs the membrane structure.
Studies on other temporins have shown that these peptides are often unstructured in an aqueous solution but fold into an α-helical conformation upon contact with a membrane environment. mdpi.comtandfonline.com An MD simulation of this compound would likely show a similar disorder-to-helix transition. The stability of this helix and the peptide's orientation and depth of insertion into the membrane are critical for its antimicrobial activity. acs.org
The simulation would track metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the peptide's structure and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the peptide. Furthermore, analysis of the simulation can show how this compound disrupts the lipid packing, potentially leading to pore formation, which is a common mechanism of action for AMPs. tandfonline.com
Table 2: Illustrative Molecular Dynamics Simulation Parameters and Findings for this compound (Note: The following data is illustrative as specific published data for this compound is not available.)
| Simulation Parameter | Typical Value/Finding | Insight Provided |
|---|---|---|
| Simulation Time | 100-200 nanoseconds | Allows for observation of significant conformational changes. |
| Secondary Structure Analysis | Increase in α-helicity from <20% to >70% | Confirms membrane-induced folding, essential for activity. |
| RMSD of Peptide Backbone | < 0.2 nm (in membrane) | Indicates the stability of the peptide's helical structure once bound. |
| Membrane Order Parameter | Decrease in lipid tail order | Shows that the peptide disrupts the membrane, a key part of its lytic function. |
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure of molecules from first principles, without the need for empirical parameters. uniprot.org For a peptide like this compound, these calculations can provide detailed information about its molecular orbitals, electrostatic potential, and the reactivity of different parts of the molecule.
DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and its ability to participate in charge transfer interactions, which can be important for its biological activity. tandfonline.com These calculations can also generate an electrostatic potential map, visually showing the electron-rich (negative) and electron-poor (positive) regions of the peptide, which governs its interactions with the charged surface of bacterial membranes.
Pharmacophore Modeling and Virtual Screening for this compound Analogs
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. Pharmacophore modeling for this compound would involve identifying the essential structural and chemical features responsible for its antimicrobial activity. These features typically include hydrophobic centers, hydrogen bond donors and acceptors, and charged groups, arranged in a specific three-dimensional geometry.
Once a pharmacophore model is developed based on the active conformation of this compound, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore. This process, known as virtual screening, can rapidly identify novel compounds with potentially similar or even improved antimicrobial activity. This approach is invaluable for discovering new lead compounds and for designing analogs of this compound with enhanced potency or a broader spectrum of activity. mdpi.com
Advanced Methodologies and Technologies in Temproin 1km Research
High-Throughput Screening (HTS) Platforms for Mechanistic Discovery
High-Throughput Screening (HTS) is a pivotal technology in drug discovery, allowing for the rapid testing of millions of chemical, genetic, or pharmacological substances. wikipedia.org This process utilizes robotics, advanced data processing, and sensitive detectors to quickly identify compounds that modulate a specific biomolecular pathway. wikipedia.org In the context of Temproin-1KM research, HTS platforms are instrumental in elucidating its mechanism of action.
HTS assays are typically conducted in microtiter plates with a high number of wells (e.g., 96, 384, or 1536), where each well contains a specific reaction or cell-based experiment. wikipedia.orgnih.gov For this compound, this could involve screening its effects against a wide array of enzymes, receptors, or signaling pathways to identify its primary molecular targets. The use of quantitative HTS (qHTS), which involves titration experiments, helps to reduce the incidence of false-positives and provides more reliable data on the compound's potency and efficacy. nih.gov
The process often begins with the screening of large, diverse compound libraries to identify initial "hits." nih.govthermofisher.com These hits are then subjected to further validation and secondary screening to confirm their activity and elucidate their mechanism. By employing HTS, researchers can systematically and efficiently explore the vast landscape of potential biological interactions for this compound, accelerating the pace of discovery and providing a solid foundation for further mechanistic studies. nih.govmetrionbiosciences.com
Omics Technologies for Comprehensive Biological Profiling
Omics technologies offer a holistic view of the molecular changes induced by a compound, providing a comprehensive profile of its biological effects. nih.govfrontlinegenomics.com These high-throughput methods are crucial for understanding the complex interactions of this compound within a biological system. biorxiv.org The integration of different omics data, such as transcriptomics, proteomics, and metabolomics, allows for a multi-layered analysis of the cellular response to this compound. embopress.org
Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) in a cell or organism at a specific time. frontiersin.org Technologies like RNA-sequencing (RNA-Seq) provide a detailed picture of how this compound alters gene expression. nih.govplos.org By comparing the transcriptomes of cells treated with this compound to untreated control cells, researchers can identify which genes are up- or down-regulated. nih.gov
This information is critical for several reasons. First, it can reveal the signaling pathways and cellular processes that are affected by the compound. For example, if genes involved in a particular metabolic pathway are consistently upregulated, it suggests that this compound may be modulating this pathway. nih.gov Second, transcriptomic data can help to identify potential biomarkers that could be used to monitor the compound's activity in future studies. elifesciences.org The analysis of gene expression dynamics over time can also provide insights into the temporal response to this compound. nih.gov
Table 1: Hypothetical Transcriptomic Data for this compound
| Gene | Function | Fold Change | p-value |
|---|---|---|---|
| Gene A | Apoptosis | 2.5 | 0.001 |
| Gene B | Cell Cycle Control | -1.8 | 0.005 |
| Gene C | Inflammatory Response | -3.2 | <0.001 |
This table represents a hypothetical dataset to illustrate the type of information obtained from transcriptomic analysis.
Proteomics is the large-scale study of proteins, their structures, and their functions. frontlinegenomics.comnih.gov Since proteins are the primary functional molecules in the cell, understanding how their expression and modification patterns are altered by this compound is essential. genewiz.com Mass spectrometry-based techniques are the cornerstone of proteomics, allowing for the identification and quantification of thousands of proteins in a sample. nih.gov
By analyzing the proteome of cells treated with this compound, researchers can identify changes in protein abundance that may not be evident from transcriptomic data alone, as mRNA and protein levels are not always directly correlated. medrxiv.org Furthermore, proteomics can detect post-translational modifications (PTMs) such as phosphorylation, which play a critical role in regulating protein activity and signaling. embopress.org This provides a more direct "snapshot" of the cellular state in response to the compound. frontlinegenomics.com Integrating proteomic data with transcriptomic data can offer a more complete picture of the regulatory networks affected by this compound. frontiersin.org
Table 2: Hypothetical Proteomic Data for this compound
| Protein | Function | Fold Change | Post-Translational Modification |
|---|---|---|---|
| Protein X | Kinase | 1.9 | Increased Phosphorylation |
| Protein Y | Structural | -2.1 | Unchanged |
This table represents a hypothetical dataset to illustrate the type of information obtained from proteomic analysis.
Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. evotec.comprodigest.eu Metabolites are the end products of cellular processes, and their levels can provide a direct readout of the physiological state of a cell or organism. evotec.com Untargeted metabolomics aims to capture and quantify as many metabolites as possible, offering an unbiased view of the metabolic changes induced by this compound. evotec.com
By analyzing the metabolome, researchers can identify specific metabolic pathways that are perturbed by the compound. For instance, an increase in certain amino acids or lipids could indicate a shift in energy metabolism or biosynthetic processes. nih.govnih.gov These metabolic shifts can be a key part of the compound's mechanism of action or can reveal potential off-target effects. d-nb.info Metabolomic profiling is a powerful tool for generating new hypotheses about how this compound functions at a systemic level. nih.gov
Advanced Biophysical Techniques for this compound Characterization
Biophysical techniques are essential for characterizing the structural and functional properties of molecules like this compound, especially if it is a peptide or protein. These methods provide detailed information about its conformation and stability.
Circular Dichroism (CD) spectroscopy is a widely used biophysical technique for the rapid determination of the secondary structure of proteins and peptides. nih.govnih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. formulationbio.comharvard.edu The peptide bonds in proteins create a chiral environment, and different secondary structures (α-helices, β-sheets, turns, and random coils) produce distinct CD spectra in the far-UV region (typically 190-250 nm). nih.govharvard.edu
For a peptide-based compound like this compound, CD spectroscopy is invaluable for:
Confirming its folded state: Ensuring that the purified peptide has adopted a stable three-dimensional structure. nih.gov
Estimating secondary structure content: By analyzing the shape and magnitude of the CD spectrum, researchers can estimate the percentage of α-helix, β-sheet, and other structural elements. researchgate.net
Studying conformational changes: CD can be used to monitor how the structure of this compound changes in response to different environmental conditions, such as temperature, pH, or the presence of binding partners. formulationbio.com
Table 3: Representative Circular Dichroism (CD) Spectral Features for Protein Secondary Structures
| Secondary Structure | Wavelength of Positive Peak(s) (nm) | Wavelength of Negative Peak(s) (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
Source: Adapted from general knowledge of CD spectroscopy. nih.govharvard.edu This data provides a baseline for interpreting the CD spectrum of a compound like this compound.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during biomolecular interactions. cureffi.orgresearchgate.net This method provides a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction. unl.ptnih.gov
In the context of this compound and related temporin peptides, ITC has been instrumental in characterizing their interactions with bacterial membrane components, such as lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. mdpi.com For instance, studies on temporin analogs have utilized ITC to reveal that their binding to LPS is a key part of their anti-inflammatory and antimicrobial activity. mdpi.com
The process involves titrating the peptide into a solution containing the target molecule (e.g., LPS) and measuring the minute amounts of heat released or absorbed. tainstruments.com The resulting data generates a binding isotherm, which, when analyzed, provides the thermodynamic parameters. A negative enthalpy change (ΔH) indicates an exothermic reaction, often driven by favorable bond formations, while the entropy change (ΔS) reflects the change in disorder of the system upon binding. cureffi.org These parameters are crucial for understanding the driving forces behind the this compound-membrane interaction.
Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that allows for the real-time monitoring of molecular interactions. cytivalifesciences.combruker.com It provides crucial data on the kinetics of a binding event, including the association rate (kₐ) and the dissociation rate (kₒ). universiteitleiden.nlbmglabtech.com From these rates, the equilibrium dissociation constant (Kₒ), a measure of binding affinity, can be calculated. bmglabtech.com
In research on temporin peptides, SPR has been employed to study their interactions with model membranes. plos.org The technique involves immobilizing one molecule (the ligand, e.g., lipids mimicking a bacterial membrane) onto a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is then flowed over the surface. cytivalifesciences.com Binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. bruker.comnih.gov
For example, SPR studies with the temporin-SHa analog revealed a high affinity for anionic model membranes, which are characteristic of bacterial cells. The study determined a dissociation constant (Kₒ) in the nanomolar range, indicating a very strong interaction. plos.org This real-time data allows researchers to observe how quickly this compound binds to and dissociates from its target, providing a dynamic view of the interaction that complements the thermodynamic data from ITC. universiteitleiden.nl
Table 2: Kinetic Parameters from SPR Analysis
| Parameter | Description | Significance in this compound Research |
|---|---|---|
| Association Rate (kₐ) | The rate at which the this compound-target complex forms. | Reflects how quickly the peptide recognizes and binds to the bacterial membrane. |
| Dissociation Rate (kₒ) | The rate at which the this compound-target complex breaks apart. | Indicates the stability of the complex; a low kₒ suggests a long-lasting interaction. |
| Dissociation Constant (Kₒ) | The ratio of kₒ to kₐ (kₒ/kₐ). | A measure of affinity; lower Kₒ values indicate higher affinity. |
Imaging Techniques for Subcellular Localization and Interaction Visualization
Understanding where and how this compound interacts within a cell is critical to deciphering its mechanism of action. Advanced imaging techniques like confocal and electron microscopy provide the necessary resolution to visualize these processes.
Confocal Microscopy for Cellular Distribution
Confocal laser scanning microscopy (CLSM) is an optical imaging technique that provides high-resolution images and 3D reconstructions of a sample. nih.gov By using fluorescently labeled molecules, CLSM can be used to determine the subcellular distribution of peptides like this compound within target cells. nih.govresearchgate.net
In the study of antimicrobial peptides, researchers often tag the peptide with a fluorescent dye and incubate it with bacterial or fungal cells. Confocal microscopy can then be used to visualize whether the peptide remains on the cell surface, penetrates the cytoplasm, or localizes to specific organelles. researchgate.netbiorxiv.org This information is crucial for determining if the peptide's primary mode of action is membrane disruption or interaction with internal cellular targets. nih.gov For instance, studies on other antimicrobial peptides have used CLSM to confirm membrane permeabilization and to track the peptide's journey into the cell.
Electron Microscopy for Ultrastructural Effects
Electron Microscopy (EM) offers unparalleled resolution, allowing for the detailed visualization of the ultrastructural changes induced by a compound on a cellular level. microbialcell.com Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to observe the fine details of cell morphology. cam.ac.ukmdpi.com
In the context of temporin research, EM has been used to visualize the damage inflicted upon bacterial membranes. nih.gov Studies on related temporins have shown that the peptides can cause significant morphological changes to bacteria, such as membrane blebbing, pore formation, and eventual cell lysis. plos.org TEM analysis can reveal changes within the cell, such as the disorganization of cytoplasmic contents or effects on the bacterial nucleoid. mdpi.comwjgnet.com SEM, on the other hand, provides high-resolution images of the cell surface, clearly showing peptide-induced damage like roughening, indentation, or complete rupture of the cell envelope. nih.gov These direct visual confirmations of cellular damage are invaluable for validating the mechanisms of action proposed by biophysical data.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Lipopolysaccharide (LPS) |
Future Directions and Emerging Research Avenues for Temproin 1km
Exploration of Novel Mechanistic Targets and Pathways
The primary mechanism of action for many temporins involves the disruption of microbial cell membranes. mdpi.comHowever, future research on Temproin-1KM must look beyond this initial interaction to identify novel intracellular targets and signaling pathways. Evidence suggests that some antimicrobial peptides (AMPs) can translocate across the cell membrane and interfere with essential cellular processes. mdpi.comfarmaciajournal.com Future investigations should focus on:
Intracellular Interactions: Identifying if this compound interacts with intracellular components such as DNA, RNA, or essential enzymes, thereby inhibiting replication, transcription, or metabolic functions. farmaciajournal.comSome peptides, like buforin II, are known to bind to DNA and interfere with its replication. farmaciajournal.com* Apoptosis-like Pathways: Exploring whether this compound can induce programmed cell death pathways in target cells. For instance, studies on a novel AMP from earthworms revealed the activation of an apoptosis-like cell death pathway in E. coli. nih.gov* Modulation of Host Immune Responses: Investigating the immunomodulatory properties of this compound. Many AMPs can modulate the host's immune system, which could be a significant aspect of their therapeutic effect. mdpi.comfrontiersin.org
Development of Advanced Research Tools and Probes Based on this compound
The unique properties of this compound make it a candidate for development into sophisticated research tools. By modifying the peptide, researchers can create probes to study biological processes with high specificity.
Key areas for development include:
Fluorescent Labeling: Conjugating this compound with fluorescent dyes, such as Nile Red, can create probes for real-time imaging of peptide-membrane interactions and bacterial detection. researchgate.netSuch tools are invaluable for understanding the dynamics of antimicrobial action.
Biosensor Development: Immobilizing this compound onto biosensor surfaces can be used for the rapid and sensitive detection of specific pathogens. nih.govresearchgate.netThis requires engineering the peptide to maintain its binding affinity while potentially reducing its killing activity to ensure stable detection. nih.gov* Affinity Probes: Using this compound as a basis for affinity probes to isolate and identify its binding partners within cells, which would further elucidate its mechanism of action.
Integration of Systems Biology and Network Pharmacology Approaches
To fully comprehend the biological impact of this compound, a holistic approach is necessary. Systems biology and network pharmacology offer powerful tools to move beyond a single-target view and understand the compound's effect on the entire cellular system. plos.orgfrontiersin.org Future research should incorporate:
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells treated with this compound to identify the broader cellular response and resistance mechanisms. plos.org* Metabolomics: Studying the metabolic changes induced by the peptide to understand its impact on cellular energy and biosynthetic pathways. plos.org* Network Analysis: Constructing interaction networks to map the relationships between this compound, its direct targets, and other cellular components. mdpi.comresearchgate.netThis can help predict potential off-target effects, synergistic interactions with other drugs, and novel therapeutic applications. mdpi.complos.orgA network pharmacology study on short cationic peptides identified the HIF-1 signaling pathway as a key hub. mdpi.comnih.gov
Table 1: Potential Research Approaches for this compound
| Research Area | Technique | Objective |
| Mechanistic Insight | Confocal Microscopy with Fluorescently-labeled this compound | To visualize cellular localization and membrane interaction. |
| DNA/RNA Binding Assays | To determine if this compound has intracellular nucleic acid targets. | |
| Caspase Activation Assays | To investigate the induction of apoptosis. | |
| Tool Development | Solid-Phase Peptide Synthesis | To create modified versions of this compound for use as probes. |
| Surface Plasmon Resonance (SPR) | To develop and test this compound-based biosensors for pathogen detection. | |
| Systems-Level Analysis | RNA-Sequencing (RNA-Seq) | To profile global gene expression changes in response to this compound. |
| Mass Spectrometry-based Proteomics | To identify changes in the proteome and potential protein targets. | |
| Network Pharmacology | To build and analyze interaction networks to predict mechanisms and effects. researchgate.netresearchgate.net |
Comparative Mechanistic Analysis with Related Bioactive Compounds
To understand the unique attributes of this compound, it is essential to compare it with other related bioactive compounds. This includes other temporins, different classes of AMPs, and conventional antibiotics. mdpi.comnih.gov Comparative studies should aim to:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound with modifications to amino acid sequence, charge, and hydrophobicity to understand how these factors influence activity and toxicity. researchgate.netFor example, modifications to temporin A have been shown to alter its cytotoxicity and antimicrobial activity. researchgate.net* Synergy with Conventional Antibiotics: Investigating whether this compound can act synergistically with existing antibiotics. frontiersin.orgThis could potentially restore the efficacy of antibiotics to which bacteria have developed resistance. frontiersin.org* Comparative Efficacy: Evaluating the performance of this compound against a panel of pathogens, including multidrug-resistant strains, and comparing its efficacy to other AMPs and standard-of-care antibiotics. mdpi.comnih.gov
Unanswered Questions and Persistent Challenges in this compound Research
Despite its promise, the development of this compound for therapeutic use faces several hurdles that are common to AMP research. Addressing these challenges will be crucial for its translation from the laboratory to the clinic.
Key unanswered questions and challenges include:
In Vivo Stability and Toxicity: While promising in vitro, many AMPs suffer from poor stability in vivo due to proteolytic degradation. nih.govresearchgate.netFurthermore, ensuring minimal toxicity to host cells at therapeutic concentrations is a major challenge. farmaciajournal.comnih.gov* Development of Resistance: Although AMPs are thought to be less prone to resistance development than conventional antibiotics, the potential for resistance mechanisms to emerge with wider use needs to be thoroughly investigated. numaferm.com* Cost of Production: The synthesis of peptides can be expensive, which may limit the widespread use of this compound. farmaciajournal.comnih.govDeveloping cost-effective and scalable production methods is a significant challenge. numaferm.com* Delivery Mechanisms: Efficient delivery of this compound to the site of infection is critical for its efficacy. nih.govResearch into novel delivery systems, such as encapsulation in nanoparticles or hydrogels, is a key future direction. researchgate.net
Q & A
Basic Research Questions
Q. What methodologies are recommended for validating the biochemical interactions of Temproin-1KM in vitro?
- Use controlled experimental designs with standardized cell lines or enzymatic assays to isolate variables (e.g., concentration, pH, temperature). Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known inhibitors/activators) to ensure assay validity. Replicate experiments across independent trials to assess reproducibility .
Q. How should researchers formulate hypotheses for studying this compound’s mechanism of action?
- Hypotheses must be testable and grounded in existing literature. For example: "this compound inhibits [specific pathway] by binding to [target protein], as evidenced by structural homology to [related compound]." Use deductive reasoning to link observed biochemical properties (e.g., binding affinity from SPR assays) to functional outcomes .
Q. What strategies are effective for synthesizing this compound with high purity in academic labs?
- Follow stepwise protocols with characterization at each synthesis stage (e.g., NMR, HPLC-MS). Optimize reaction conditions (solvent, catalysts) using design-of-experiment (DOE) principles. Cross-validate purity metrics with independent analytical methods (e.g., elemental analysis) .
Q. How can researchers ensure comprehensive literature reviews on this compound?
- Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND (synthesis OR pharmacokinetics)"). Prioritize peer-reviewed journals and primary sources. Track citation networks to identify foundational studies and recent advancements .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?
- Perform comparative dose-response analyses to identify discrepancies in bioavailability or metabolic stability. Use pharmacokinetic modeling (e.g., compartmental analysis) to correlate in vitro IC50 values with in vivo plasma concentrations. Validate findings with orthogonal assays (e.g., microdialysis in target tissues) .
Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?
- Apply mixed-effects models to account for inter-sample variability. Use non-linear regression (e.g., sigmoidal curve fitting) to estimate EC50/IC50 values. For high-dimensional data (e.g., transcriptomics), employ false discovery rate (FDR) corrections to minimize Type I errors .
Q. How can researchers optimize this compound’s selectivity profile to minimize off-target interactions?
- Conduct high-throughput screening against panels of related receptors/enzymes. Use computational docking (e.g., molecular dynamics simulations) to predict binding specificity. Validate selectivity with competitive binding assays (e.g., radioligand displacement) .
Q. What strategies address reproducibility challenges in this compound’s preclinical studies?
- Standardize protocols across labs (e.g., SOPs for animal models, assay parameters). Use open-source platforms to share raw data and analytical pipelines. Validate critical findings with orthogonal methods (e.g., CRISPR knockouts to confirm target engagement) .
Methodological Guidance
- Experimental Design : Balance internal validity (controlled conditions) with external validity (physiologically relevant models). Use factorial designs to assess interaction effects (e.g., this compound × co-administered drugs) .
- Data Interpretation : Triangulate results across multiple methodologies (e.g., biochemical assays, omics, imaging) to strengthen causal inferences. Explicitly report limitations (e.g., assay detection limits) to contextualize findings .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and animal welfare. Document material sources (e.g., vendor, batch number) to enhance traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
